Cas no 17002-55-0 (2-Bis(3-Aminopropyl)aminoethanol)

2-Bis(3-Aminopropyl)aminoethanol structure
17002-55-0 structure
商品名:2-Bis(3-Aminopropyl)aminoethanol
CAS番号:17002-55-0
MF:C8H21N3O
メガワット:175.272
CID:3810654
PubChem ID:19359070

2-Bis(3-Aminopropyl)aminoethanol 化学的及び物理的性質

名前と識別子

    • Ethanol, 2-[bis(3-aminopropyl)amino]-
    • Amifostine related impurities 2
    • Amifostine Related Impurity 2
    • Amifostine Impurity 10
    • 2-[Bis(3-Aminopropyl)amino]ethanol
    • 2-(Bis(3-aminopropyl)amino)ethan-1-ol
    • 17002-55-0
    • SCHEMBL1674639
    • POGBEGTVYWWXSF-UHFFFAOYSA-N
    • 2-[Bis(3-aminopropyl)amino]ethanol
    • 3,3'-(2-hydroxyethylimino)bis(propylamine)
    • 2-Bis(3-Aminopropyl)aminoethanol
    • インチ: InChI=1S/C8H21N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-10H2
    • InChIKey: POGBEGTVYWWXSF-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 175.168462302Da
  • どういたいしつりょう: 175.168462302Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 8
  • 複雑さ: 82.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 75.5Ų

2-Bis(3-Aminopropyl)aminoethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A124610-50mg
2-[Bis(3-Aminopropyl)amino]ethanol
17002-55-0
50mg
$ 155.00 2023-04-19
TRC
A124610-250mg
2-[Bis(3-Aminopropyl)amino]ethanol
17002-55-0
250mg
$ 620.00 2023-04-19
TRC
A124610-500mg
2-[Bis(3-Aminopropyl)amino]ethanol
17002-55-0
500mg
$ 800.00 2023-09-09

2-Bis(3-Aminopropyl)aminoethanol 関連文献

2-Bis(3-Aminopropyl)aminoethanolに関する追加情報

Ethanol, 2-[bis(3-aminopropyl)amino]-: A Comprehensive Overview

Ethanol, 2-[bis(3-aminopropyl)amino]- is a unique chemical compound with the CAS number 17002-55-0. This compound belongs to the category of ethanol derivatives, characterized by its distinctive structure and potential applications in various fields, including biomedical research and pharmaceutical development.

The molecular structure of Ethanol, 2-[bis(3-aminopropyl)amino]- features a central ethanol backbone with two amino groups attached to the nitrogen atom. These amino groups are further connected to propyl chains, creating a branched amine functionality. This structural uniqueness makes it an interesting candidate for biochemical studies, particularly in the context of protein-protein interactions and molecular recognition.

In recent years, there has been growing interest in compounds with bis-amino propyl groups due to their potential as building blocks for scaffold molecules. These molecules can serve as platforms for the development of bioactive agents, such as ligands or inhibitors, in drug discovery. The presence of multiple amine groups allows for versatile chemical modifications, enabling the creation of complex structures with tailored properties.

Biochemical studies have demonstrated that Ethanol, 2-[bis(3-aminopropyl)amino]- exhibits remarkable biocompatibility, making it a suitable candidate for applications in tissue engineering and drug delivery systems. Its ability to form stable complexes with biomolecules, such as proteins and nucleic acids, highlights its potential as a molecular chaperone or a component of biosensors.

Recent advancements in sustainable chemistry have also focused on the synthesis of Ethanol, 2-[bis(3-aminopropyl)amino]-. Researchers have explored green chemical methods to optimize its production, ensuring minimal environmental impact while maintaining high purity levels. These efforts are crucial for its adoption in large-scale applications within the biomedical industry.

Furthermore, the compound's role in cancer research has been of particular interest. Preclinical studies have shown that Ethanol, 2-[bis(3-aminopropyl)amino]- can modulate key signaling pathways involved in cancer cell proliferation and migration. This makes it a promising lead compound for the development of novel anticancer agents.

In summary, Ethanol, 2-[bis(3-aminopropyl)amino]-, with CAS number 17002-55-0, is a versatile and valuable compound in the biomedical field. Its unique structure, coupled with its demonstrated properties in biochemical interactions and drug development, positions it as a key player in advancing biomedical research. Continued exploration of its applications will undoubtedly unlock new possibilities in disease treatment and biosciences.

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